molecular formula C25H29Cl3N2O3 B4933849 3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride

3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride

Cat. No.: B4933849
M. Wt: 511.9 g/mol
InChI Key: ZCNUXCNCRHZCHE-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichlorobenzamide, dimethoxyphenyl, and azabicyclooctene moieties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride involves multiple steps. The process typically begins with the preparation of 3,5-dichlorobenzoyl chloride, which is then reacted with appropriate arylamines to form the benzamide derivative . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into amines or alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize the reaction outcomes.

Scientific Research Applications

3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzamide moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The dimethoxyphenyl and azabicyclooctene groups contribute to the compound’s overall binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:

  • 3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
  • N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28Cl2N2O3.ClH/c1-28-20-5-6-21(28)15-22(14-20)29(25(30)17-11-18(26)13-19(27)12-17)9-8-16-4-7-23(31-2)24(10-16)32-3;/h4,7,10-14,20-21H,5-6,8-9,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNUXCNCRHZCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C=C(C2)N(CCC3=CC(=C(C=C3)OC)OC)C(=O)C4=CC(=CC(=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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